molecular formula C22H31F3O B13827811 Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl

Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl

Cat. No.: B13827811
M. Wt: 368.5 g/mol
InChI Key: RYDVLFBAGZRZFD-UHFFFAOYSA-N
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Description

Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a bicyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the trifluoromethoxy-phenyl precursor. One common method involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity and bioavailability, allowing it to effectively bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is unique due to its combination of the trifluoromethoxy-phenyl group with a bicyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H31F3O

Molecular Weight

368.5 g/mol

IUPAC Name

1-(4-cyclohexyl-4-propylcyclohexyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C22H31F3O/c1-2-14-21(19-6-4-3-5-7-19)15-12-18(13-16-21)17-8-10-20(11-9-17)26-22(23,24)25/h8-11,18-19H,2-7,12-16H2,1H3

InChI Key

RYDVLFBAGZRZFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)C2=CC=C(C=C2)OC(F)(F)F)C3CCCCC3

Origin of Product

United States

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